(1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Description
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Properties
IUPAC Name |
[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c11-9-2-1-7(3-8(9)10(12,13)14)17-4-6(5-18)15-16-17/h1-4,18H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIIXPDVHCKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target pain receptors. These compounds are often used in the development of analgesics.
Mode of Action
It’s known that similar compounds interact with their targets to alleviate pain. They do this by interacting with opioid receptors, which are involved in pain perception.
Biochemical Pathways
It’s known that similar compounds affect the pain perception pathway. They do this by interacting with opioid receptors, which play a crucial role in this pathway.
Pharmacokinetics
It’s known that similar compounds have potent analgesic efficacy and an ultrashort to long duration of action. This suggests that they are well-absorbed and distributed in the body, metabolized effectively, and excreted in a timely manner.
Biochemical Analysis
Biochemical Properties
The compound (1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit improved drug potency toward reverse transcriptase enzyme inhibition. The nature of these interactions is largely due to the unique structure of the compound, particularly the presence of the trifluoromethyl group.
Biological Activity
The compound (1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 305.64 g/mol. The structural features include a triazole ring and a chlorinated trifluoromethyl phenyl group, which contribute to its biological activity.
Biological Activity Overview
Triazole compounds are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. The specific biological activities of This compound are summarized below:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains. For example, a study on related triazoles showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Activity
Triazoles have been explored for their anticancer potential. The compound may exhibit cytotoxic effects against different cancer cell lines. For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against specific cancer cells . The SAR analysis suggests that substituents on the phenyl ring significantly influence cytotoxicity.
The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or proteins within the target organism or cell line. For example, some triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death . Further studies on This compound may elucidate its precise mechanisms.
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
- Antibacterial Efficacy : A series of triazole derivatives were synthesized and tested for antibacterial activity against various strains. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those without such modifications .
- Cytotoxicity Assessment : In a study involving multiple cancer cell lines, compounds structurally similar to This compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The effectiveness of triazole compounds can often be correlated with their structural features:
| Substituent Type | Impact on Activity |
|---|---|
| Electron-withdrawing groups | Increased cytotoxicity |
| Alkyl substitutions | Enhanced solubility |
| Halogen substituents | Improved binding affinity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. A study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .
Agricultural Chemistry
In agriculture, this compound has been explored as a fungicide . Its structural characteristics allow it to inhibit fungal growth effectively. Field trials demonstrated its effectiveness in controlling fungal diseases in crops, suggesting its viability as a sustainable agricultural solution .
Material Science
The compound's unique properties have led to its exploration in material science, particularly in the development of coatings and polymers with antifungal properties. The incorporation of triazole groups into polymer matrices has shown to enhance the material's resistance to microbial degradation .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacteria. |
| Study 2 | Agricultural Use | Field trials indicated significant reduction in fungal infections on crops. |
| Study 3 | Material Science | Enhanced antifungal properties in polymer coatings when integrated with triazole derivatives. |
Q & A
Q. Example refinement table :
| Parameter | Value (SHELXL) |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.15 |
| Flack parameter | 0.02(3) |
Advanced: How are computational methods like DFT employed to predict electronic properties and reactivity?
Answer:
- Geometry optimization : B3LYP/6-311+G(d,p) basis set calculates equilibrium structures, comparing bond lengths/angles with X-ray data .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the triazole C-4 position.
- NBO analysis : Quantifies hyperconjugative interactions (e.g., between triazole lone pairs and σ*(C-Cl)) .
Advanced: What strategies are used to study structure-activity relationships (SAR) for biological activity?
Answer:
- Derivatization : Modify the methanol group (e.g., esterification, oxidation) to assess impact on bioactivity. highlights TNF-α induction via urea derivatives .
- In vitro assays :
| Derivative | Substituent | TNF-α Induction (Fold Change) |
|---|---|---|
| Parent compound | -CH₂OH | 1.0 (baseline) |
| Urea analog | -CONHPh | 3.2±0.4 |
| Ester derivative | -COOCH₃ | 0.8±0.2 |
Advanced: How is regioselectivity controlled during triazole ring formation?
Answer:
CuAAC typically yields 1,4-regioisomers. To favor 1,5-isomers (if needed):
- Ru catalysis : Use Cp*RuCl(PPh₃)₂ for inverse regioselectivity.
- Strain-promoted reactions : Employ cyclooctynes in copper-free conditions .
Regioselectivity validation : NOESY NMR or X-ray diffraction distinguishes between 1,4- and 1,5-isomers .
Advanced: How do steric and electronic effects of the 4-chloro-3-(trifluoromethyl)phenyl group influence reactivity?
Answer:
- Steric effects : The bulky trifluoromethyl group hinders nucleophilic attack at the triazole C-5 position.
- Electronic effects : Electron-withdrawing Cl and CF₃ groups deactivate the phenyl ring, directing electrophilic substitution to the para position .
Computational evidence : Mulliken charges show increased positive charge density at C-4 of the triazole ring, enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
